![molecular formula C18H14N2O3S2 B2503601 2-(2-氧代苯并[d]恶唑-3(2H)-基)-N-(噻吩-2-基(噻吩-3-基)甲基)乙酰胺 CAS No. 2034514-45-7](/img/structure/B2503601.png)

2-(2-氧代苯并[d]恶唑-3(2H)-基)-N-(噻吩-2-基(噻吩-3-基)甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

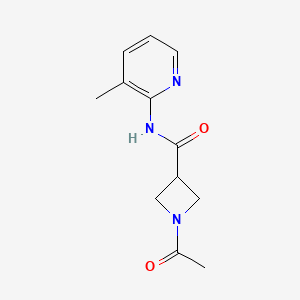

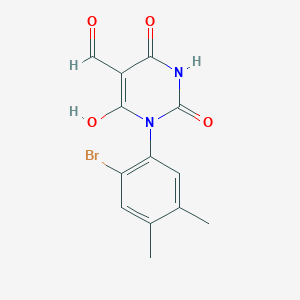

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a derivative of benzo[d]oxazol-2(3H)-one, which is a scaffold known for its biological activities. The structure of this compound suggests that it may have potential as a pharmacological agent, given the presence of the benzo[d]oxazol-3(2H)-yl moiety and the thiophenyl groups, which are often seen in molecules with medicinal properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature, where substituted acetophenone, triazole, and phenyl isothiocyanate are used in several step reactions to produce triazole compounds containing a thioamide group . Although the exact synthesis of the compound is not detailed, it can be inferred that a similar multi-step synthetic approach could be employed, possibly involving the condensation of appropriate benzo[d]oxazol-2(3H)-one derivatives with thiophenyl-substituted amines or isothiocyanates.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction analysis, which reveals that these molecules crystallize in the monoclinic system and exhibit intermolecular interactions that stabilize the structure . For the compound , similar analytical techniques could be used to elucidate its precise molecular geometry, including bond lengths, angles, and potential intermolecular interactions that may influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The benzo[d]oxazol-3(2H)-yl moiety could be involved in nucleophilic substitution reactions, while the thioamide group might participate in redox reactions or act as a ligand in coordination chemistry. The presence of thiophenyl groups could also affect the compound's reactivity, potentially through electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The benzo[d]oxazol-3(2H)-yl core is known to confer rigidity to the molecule, which could affect its solubility and stability. The electronic properties of the thiophenyl groups could influence the compound's absorption spectra, making it potentially useful for spectroscopic studies. The compound's biological activities, such as antifungal and plant growth regulating activities, have been observed in related molecules, suggesting that it may also exhibit similar properties .

Biological Activities

The biological activities of related benzo[d]oxazol-2(3H)-one derivatives have been extensively studied. For instance, a series of substituted acetamide derivatives were evaluated for their inhibitory activity against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with some compounds showing promising results . The most effective compound in this series demonstrated significant inhibition of the enzyme, as well as in vitro activity against drug-sensitive and drug-resistant MTB strains, without being cytotoxic to a mammalian cell line. This suggests that the compound , with its similar structural features, may also possess potent antimycobacterial properties .

科学研究应用

结核分枝杆菌的新型抑制剂

一项研究开发了一系列取代的2-(2-氧代苯并[d]恶唑-3(2H)-基)乙酰胺衍生物,作为结核分枝杆菌InhA的新型抑制剂。这些化合物针对对药物敏感和耐药的结核分枝杆菌菌株进行了抑制活性评估。特别是一种化合物显示出有希望的活性,IC50低,在较高浓度下无细胞毒性,表明有潜力作为结核病治疗进一步开发(Pedgaonkar等,2014)。

抗真菌和植物生长调节活性

另一项研究重点是合成含有硫代酰胺基团的新型三唑类化合物。这些化合物显示出抗真菌活性和调节植物生长的潜力。尽管与所讨论的化合物没有直接关系,但这项研究强调了与结构类似物相关的多种生物活性(李发谦等,2005)。

级联反应中的杂环化合物

硫代乙酰胺已被用作级联反应中的前体,用于合成各种杂环化合物,这证明了乙酰胺衍生物在促进产生具有生物活性的分子的化学转化中的多功能性(Schmeyers & Kaupp,2002)。

2-氧代头孢菌素的抗菌活性

对新的光学活性2-氧代头孢菌素的研究表明,具有特定取代基的衍生物表现出很高的体内效力和功效。这表明基于乙酰胺化合物的结构修饰开发新的抗菌剂的潜力(石川等,1994)。

化学选择性羟甲基化

对乙酰胺衍生物的化学选择性羟甲基化研究产生了具有潜在生物活性的新化合物。这突出了乙酰胺衍生物在合成具有不同生物功能的化合物方面的化学多功能性(Krishnaraj & Muthusubramanian,2012)。

属性

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S2/c21-16(10-20-13-4-1-2-5-14(13)23-18(20)22)19-17(12-7-9-24-11-12)15-6-3-8-25-15/h1-9,11,17H,10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGJCYSYYQTHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)